molecular formula C15H14FN3O2 B2775324 2-[(4-fluorophenyl)amino]-N'-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 298218-07-2

2-[(4-fluorophenyl)amino]-N'-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B2775324
CAS No.: 298218-07-2
M. Wt: 287.294
InChI Key: FDQBATYDCYPHGB-GIJQJNRQSA-N
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Description

2-(4-Fluoroanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Properties

IUPAC Name

2-(4-fluoroanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-12-5-7-13(8-6-12)17-10-15(21)19-18-9-11-3-1-2-4-14(11)20/h1-9,17,20H,10H2,(H,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQBATYDCYPHGB-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoroanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide typically involves the condensation reaction between 4-fluoroaniline and 2-hydroxybenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoroanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluoroanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluoroanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The fluoroaniline group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyphenylmethylene group may also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloroanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide
  • 2-(4-Bromoanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide
  • 2-(4-Methoxyanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide

Uniqueness

2-(4-Fluoroanilino)-N’-((2-hydroxyphenyl)methylene)acetohydrazide is unique due to the presence of the fluoroaniline group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

2-[(4-fluorophenyl)amino]-N'-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity in various biological contexts, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-fluoroaniline and 2-hydroxybenzaldehyde in the presence of acetohydrazide. The reaction is generally performed under reflux conditions using solvents like ethanol or methanol, followed by purification through recrystallization.

Chemical Structure

The compound's structure can be represented as follows:

C15H14FN3O2\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}

his structure features a hydrazone linkage, which is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoroaniline group may inhibit enzymatic activities or modulate receptor functions, while the hydroxyphenylmethylene group enhances binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound has significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer), demonstrated significant antiproliferative effects. The IC50 values are presented in Table 2.

Q & A

Q. Critical parameters :

  • Temperature : Reflux (~80–100°C) ensures complete conversion .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) or triethylamine (TEA) to accelerate imine bond formation .

What advanced spectroscopic and crystallographic methods are used to characterize this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl resonances at δ 6.8–7.2 ppm, hydrazide NH at δ 9.5–10.5 ppm) .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxyphenyl and hydrazide groups) .
  • Infrared (IR) spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .

How do researchers investigate its biological activity, and what contradictions exist in reported data?

  • In vitro assays :
    • Antimicrobial : MIC values against S. aureus (2–8 µg/mL) and E. coli (4–16 µg/mL) vary due to substituent effects .
    • Anticancer : IC₅₀ values range from 10–50 µM in MCF-7 cells, influenced by hydroxyphenyl orientation .
  • Contradictions : Discrepancies in activity may arise from differences in assay protocols (e.g., serum concentration in cell cultures) or stereochemical purity .

How can synthesis yields be optimized for academic-scale production?

  • Solvent optimization : DMF increases solubility of intermediates compared to ethanol .
  • Catalyst screening : PTSA improves imine formation yield by 15–20% over TEA .
  • Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals prevents byproduct accumulation .

Q. Table 1: Yield Optimization Parameters

ParameterOptimal ConditionYield IncreaseReference
SolventDMF+12%
Catalyst (PTSA)0.5 mol%+18%
Reaction Time8 hours+10%

What strategies resolve contradictions in reported bioactivity data?

  • Structural analogs : Compare activity of derivatives (e.g., 3-fluorophenyl vs. 4-chlorophenyl substitutions) to identify pharmacophore requirements .
  • Dose-response curves : Use standardized protocols (e.g., 72-hour incubation in MTT assays) to minimize variability .

What computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Predicts binding affinity to targets like topoisomerase II (docking score: −9.2 kcal/mol) .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (4.1–4.5 eV) to correlate electronic properties with redox activity .

How does the compound behave under varying chemical conditions (e.g., pH, oxidizing agents)?

  • Oxidation : Reacts with H₂O₂ to form quinone derivatives, confirmed by UV-Vis spectral shifts at 450 nm .
  • pH stability : Degrades at pH < 3 (hydrazide cleavage) or pH > 10 (imine hydrolysis) .

How does crystallography inform structure-activity relationships (SAR)?

  • Hydrogen-bond networks : X-ray data show intramolecular H-bonds between hydroxyphenyl -OH and hydrazide -NH, stabilizing the bioactive conformation .
  • Packing interactions : π-Stacking of fluorophenyl groups enhances solubility in DMSO .

What protocols assess the compound’s stability in long-term storage?

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (RSD < 2%) .
  • Light sensitivity : UV-Vis spectroscopy detects photodegradation (λmax shift from 320 nm to 290 nm) .

How are derivatives designed to enhance potency or reduce toxicity?

  • Functional group modulation : Replace 4-fluorophenyl with 4-aminophenyl to improve water solubility .
  • Prodrug strategies : Acetylate hydroxyphenyl -OH to enhance bioavailability (hydrolyzed in vivo) .

Q. Table 2: Derivative Design Strategies

ModificationEffect on ActivityReference
4-Aminophenyl+30% solubility in PBS
Acetylated -OH2x bioavailability

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